molecular formula C10H7BrN2O2 B6229869 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1250084-79-7

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B6229869
CAS RN: 1250084-79-7
M. Wt: 267.1
InChI Key:
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Description

3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid is a white solid powder . It can dissolve in some organic solvents such as chloroform, dimethyl sulfoxide, and ethanol . It is an important intermediate compound that can be used to synthesize various organic compounds .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. A commonly used method involves the reaction of 2-amino-3-chloropyridine with 2-bromo-3-nitrobenzoic acid, followed by hydrogenation reduction to obtain the target product .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in various scientific research areas. For example, it has been used as a tool to study the effects of bromination on pyrazole derivatives. It has also been used as a model compound for studying the structure-activity relationship of pyrazole carboxylic acids. Furthermore, it has been used in the synthesis of various other pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid is not yet fully understood. However, it is thought that the bromine atom of the compound may act as a proton acceptor, allowing the compound to interact with other molecules. This interaction may result in the formation of new compounds or the alteration of existing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that the compound may have potential anti-inflammatory properties. It has also been found to inhibit the growth of certain cancer cells and to reduce the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid in laboratory experiments has several advantages. First, it is a relatively new compound, so there is still much to be discovered about its properties and potential applications. Second, it is water-soluble, making it easy to work with. Third, it is relatively inexpensive, making it a cost-effective choice for research.
However, there are also some limitations to using this compound in laboratory experiments. For example, its brominated nature can make it difficult to work with, as it may react with other compounds. Furthermore, its mechanism of action is still not fully understood, making it difficult to predict its effects.

Future Directions

The potential applications of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid are still being explored. Some potential future directions include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research into the structure-activity relationship of pyrazole carboxylic acids could lead to the development of new compounds with improved properties. Finally, further research into the mechanism of action of this compound could lead to a better understanding of its effects and potential applications.

Synthesis Methods

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid can be synthesized by reacting 3-bromo-1-phenyl-1H-pyrazole with ethyl chloroformate in the presence of a base like sodium carbonate. The reaction is carried out in an aqueous solution and the product is isolated by extraction with an organic solvent like ethyl acetate.

Safety and Hazards

When handling 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid involves the bromination of 1-phenyl-1H-pyrazole-5-carboxylic acid followed by the isolation and purification of the desired product.", "Starting Materials": [ "1-phenyl-1H-pyrazole-5-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid as a white solid (yield: 80%)." ] }

CAS RN

1250084-79-7

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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